molecular formula C12H10INO B1589464 2-(Benzyloxy)-4-iodopyridine CAS No. 896155-81-0

2-(Benzyloxy)-4-iodopyridine

Cat. No.: B1589464
CAS No.: 896155-81-0
M. Wt: 311.12 g/mol
InChI Key: FAXVLOXMMCVGFP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-iodopyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds The structure of this compound consists of a pyridine ring substituted with a benzyloxy group at the second position and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(Benzyloxy)-4-iodopyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium hydroxide to form 2-(Benzyloxy)pyridine. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and organolithium compounds.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Benzaldehyde or benzoic acid derivatives.

    Reduction Products: Benzyl-substituted pyridines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

2-(Benzyloxy)-4-iodopyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It can be used to create derivatives with potential therapeutic properties.

Industry:

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-iodopyridine depends on the specific chemical reactions it undergoes. In coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The benzyloxy group can participate in various transformations, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness:

2-(Benzyloxy)-4-iodopyridine is unique due to the presence of both the benzyloxy group and the iodine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-iodo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXVLOXMMCVGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470768
Record name 2-(BENZYLOXY)-4-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896155-81-0
Record name 2-(BENZYLOXY)-4-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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